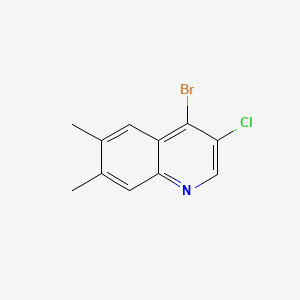

4-Bromo-3-chloro-6,7-dimethylquinoline

Description

4-Bromo-3-chloro-6,7-dimethylquinoline is a halogenated quinoline derivative featuring bromo and chloro substituents at positions 4 and 3, respectively, along with methyl groups at positions 6 and 5. This article compares it with four related quinoline derivatives (Table 1), focusing on substituent effects and structural insights.

Properties

CAS No. |

1209736-25-3 |

|---|---|

Molecular Formula |

C11H9BrClN |

Molecular Weight |

270.554 |

IUPAC Name |

4-bromo-3-chloro-6,7-dimethylquinoline |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-8-10(4-7(6)2)14-5-9(13)11(8)12/h3-5H,1-2H3 |

InChI Key |

BXKNLYWYKYKFLA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Br)C |

Synonyms |

4-Bromo-3-chloro-6,7-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positions and Functional Group Influence

2-Chloro-4-chloromethyl-6,7-dimethylquinoline

- Substituents : 2-Cl, 4-ClCH₂, 6,7-Me₂ (C₁₂H₁₁Cl₂N) .

- The 2-Cl position may alter electronic effects (e.g., resonance) compared to the 3-Cl in 4-Bromo-3-chloro-6,7-dimethylquinoline.

4-Chloro-6,7-dimethoxyquinoline

- Substituents: 4-Cl, 6,7-OMe₂ (C₁₁H₁₀ClNO₂) .

- Key Differences: Methoxy groups at 6 and 7 enhance electron-donating effects, increasing solubility in polar solvents compared to methyl groups.

- Structural Features: Near-planar quinoline ring with methoxy deviations (0.02–0.08 Å). Intramolecular C8–H8⋯Cl1 interactions stabilize the conformation .

3-Bromo-6,7-dichloroquinolin-4-amine

- Substituents : 3-Br, 6,7-Cl₂, 4-NH₂ (C₉H₅BrCl₂N₂) .

- Key Differences: The amino group at position 4 introduces basicity and hydrogen-bonding capacity, contrasting with the non-functionalized 4-bromo group in the target compound. Dichloro substitution at 6 and 7 increases electronegativity compared to dimethyl groups.

8-Hydroxy-5,7-dimethylquinolin-1-ium Chloride Dihydrate

- Substituents: 8-OH, 5,7-Me₂, protonated N1 (C₁₁H₁₄NO⁺·Cl⁻·2H₂O) .

- Key Differences : Hydroxyl and protonated nitrogen enable extensive hydrogen bonding and ionic interactions. Methyl groups at 5 and 7 differ in position from the 6,7-dimethyl arrangement in the target compound.

Physicochemical Properties

Table 1: Comparative Data on Quinoline Derivatives

*Target compound; data inferred from analogs.

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline melts at 403–404 K, higher than typical alkylated quinolines due to polar methoxy groups and crystal packing . Bromine’s larger atomic radius in the target compound may lower melting points compared to chloro analogs.

- Solubility : Methoxy and hydroxyl groups enhance aqueous solubility (e.g., 8-hydroxy derivative ), whereas methyl and halogens (Br/Cl) favor organic solvents.

Structural and Intermolecular Interactions

- Planarity: All analogs exhibit planar quinoline rings, with deviations <0.1 Å for substituents (e.g., methoxy groups ).

- Halogen Interactions: Bromine’s polarizability enhances halogen bonding vs.

- Hydrogen Bonding : The 8-hydroxy derivative forms O–H⋯Cl and N–H⋯O bonds, while the 4-chloro analog relies on C–H⋯Cl interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.